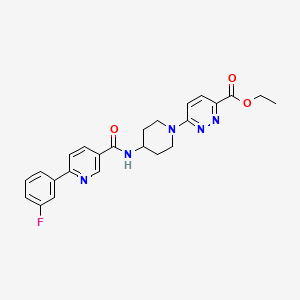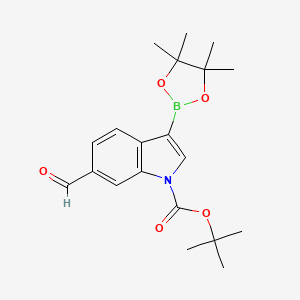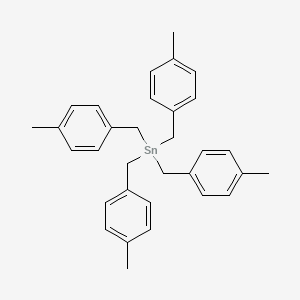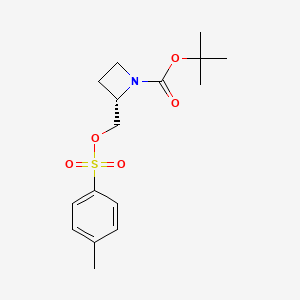
(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that are known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Tosyloxy Group: The tosyloxy group can be introduced by reacting the azetidine derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines or thiols.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ring-Opening Reactions: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.
Major Products:
Nucleophilic Substitution: Products include azetidine derivatives with various functional groups replacing the tosyloxy group.
Ring-Opening Reactions: Products include linear or branched amines or alcohols depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Azetidine derivatives are explored for their potential as bioactive molecules, including enzyme inhibitors and receptor modulators.
Catalysis: Azetidines are used in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyloxy group is a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in medicinal chemistry.
N-tosylazetidine: Similar in structure but lacks the tert-butyl carboxylate protection.
Uniqueness: (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate is unique due to its combination of a chiral azetidine ring, a tosyloxy group, and a tert-butyl-protected carboxylate group.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-10-17(13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGMHPEFWQXQZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
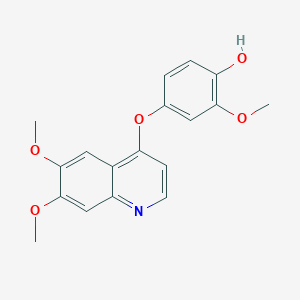
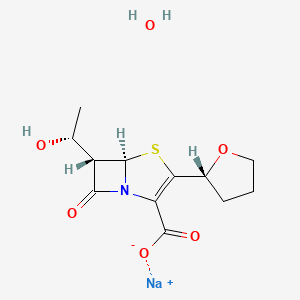
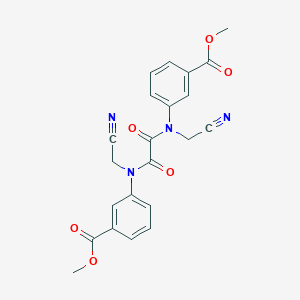
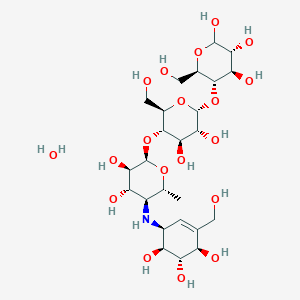
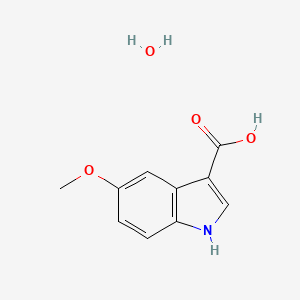
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid;hydroxide](/img/structure/B8004210.png)
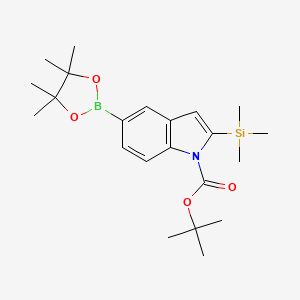
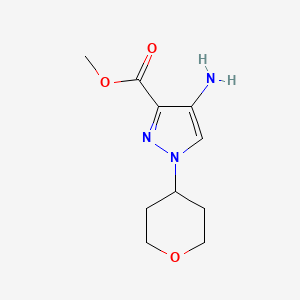

![3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester](/img/structure/B8004249.png)
